molecular formula C15H18N2O2S B512834 5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide CAS No. 684226-31-1

5-Isopropyl-2-methyl-N-pyridin-4-yl-benzenesulfonamide

Cat. No. B512834
CAS RN: 684226-31-1
M. Wt: 290.4g/mol
InChI Key: GKABGHPRVSZSRX-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as N-Methyl-1-(pyridin-4-yl)methanamine and 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE , are known in the scientific community. These compounds often have applications in various fields, including medicinal chemistry and materials science .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the sulfonamide group is known to participate in various organic reactions .

Mechanism of Action

The mechanism of action of a compound often depends on its structure and the target it interacts with. For instance, some sulfonamide derivatives are known to have antibacterial activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. For instance, some sulfonamide derivatives are known to have antibacterial activity, which might pose risks if not handled properly .

properties

IUPAC Name

2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(2)13-5-4-12(3)15(10-13)20(18,19)17-14-6-8-16-9-7-14/h4-11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKABGHPRVSZSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332963
Record name 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

684226-31-1
Record name 2-methyl-5-propan-2-yl-N-pyridin-4-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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